molecular formula C14H14BrF3N4 B15121868 3-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine

3-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine

Cat. No.: B15121868
M. Wt: 375.19 g/mol
InChI Key: TUOHYYUARGDQEA-UHFFFAOYSA-N
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Description

3-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with bromine, trifluoromethyl, and azetidine groups The presence of the imidazole moiety adds to its chemical versatility

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the bromine and trifluoromethyl groups through electrophilic aromatic substitution reactions. The azetidine and imidazole moieties are then introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under basic conditions.

Major Products

    Oxidation: N-oxides of the imidazole ring.

    Reduction: The corresponding hydrogen-substituted pyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of imidazole-containing molecules with biological targets. It can also serve as a probe to investigate enzyme mechanisms.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmacophore for the development of new drugs. Its imidazole moiety is known for its biological activity, including antimicrobial and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-3-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine
  • 3-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine

Uniqueness

The unique combination of the bromine, trifluoromethyl, and azetidine groups in 3-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine sets it apart from similar compounds. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14BrF3N4

Molecular Weight

375.19 g/mol

IUPAC Name

3-bromo-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C14H14BrF3N4/c1-9-19-2-3-21(9)6-10-7-22(8-10)13-12(15)4-11(5-20-13)14(16,17)18/h2-5,10H,6-8H2,1H3

InChI Key

TUOHYYUARGDQEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C3=C(C=C(C=N3)C(F)(F)F)Br

Origin of Product

United States

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